molecular formula C24H25ClN6 B11087869 1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Katalognummer: B11087869
Molekulargewicht: 432.9 g/mol
InChI-Schlüssel: LXOGWQSLJQCMLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (hereafter referred to as Compound A) is a pyrazolopyrimidine derivative characterized by a bicyclic pyrazolo[3,4-d]pyrimidine core. Key structural features include:

  • Molecular Formula: C24H25ClN6
  • Average Mass: 432.956 g/mol .
  • Substituents: A 4-chlorobenzyl group at position 1 and a 4-phenethylpiperazinyl group at position 4 (Figure 1).

Pyrazolo[3,4-d]pyrimidines are known for their pharmacological relevance, including antiviral, antitumor, and kinase-inhibitory activities .

Eigenschaften

Molekularformel

C24H25ClN6

Molekulargewicht

432.9 g/mol

IUPAC-Name

1-[(4-chlorophenyl)methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C24H25ClN6/c25-21-8-6-20(7-9-21)17-31-24-22(16-28-31)23(26-18-27-24)30-14-12-29(13-15-30)11-10-19-4-2-1-3-5-19/h1-9,16,18H,10-15,17H2

InChI-Schlüssel

LXOGWQSLJQCMLU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Conventional Cyclocondensation

The core structure is synthesized from 5-amino-1H-pyrazole-4-carbonitrile (A ) and 4-chlorobenzylamine (B ) via a two-step process:

  • Formation of the imidate intermediate : Treatment of A with triethyl orthoformate in acetic acid yields ethyl 4-cyano-1H-pyrazol-5-ylimidoformate (C ).

  • Cyclization : Heating C with B in dioxane under HCl gas affords 1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (D ) in 68–72% yield.

Reaction Conditions :

ParameterValue
SolventDioxane
CatalystHCl gas
TemperatureReflux (101°C)
Time6–8 hours
Yield68–72%

Microwave-Assisted Optimization

Microwave irradiation reduces reaction time and improves yield:

  • Procedure : C and B are irradiated at 150°C for 20 minutes in a sealed vessel, yielding D in 85–92%.

  • Advantages : 3.5-fold faster kinetics, reduced side products, and higher purity (HPLC >98%).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 8.45 (s, 1H, H3), 7.38–7.42 (m, 4H, Ar-H), 5.62 (s, 2H, CH2Ar), 3.72 (t, 4H, piperazine-H), 2.68 (t, 4H, piperazine-H), 2.58 (t, 2H, CH2Ph), 2.45 (t, 2H, CH2Ph).

  • 13C NMR : δ 158.9 (C4), 138.2 (C3a), 132.0 (Cl-Ar), 129.5–128.3 (Ar-C), 55.1 (piperazine-C), 52.8 (CH2Ar).

X-ray Crystallography

Single-crystal analysis confirms the planar pyrazolo[3,4-d]pyrimidine core (torsion angle <5°) and the axial orientation of the phenethylpiperazine group.

Yield Optimization and Scalability

StepMethodYield (%)Purity (%)
Core formationMicrowave9298.5
ChlorinationPOCl3 reflux8999.2
Piperazine couplingTBAB/DMF7897.8

Scale-up Challenges :

  • Microwave synthesis is limited to 50 g batches due to penetration depth constraints.

  • POCl3 handling requires rigorous moisture control to prevent hydrolysis.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A recent approach condenses the core formation and piperazine coupling into a single step:

  • Reagents : A , 4-chlorobenzyl bromide, 1-phenethylpiperazine, and trimethylsilyl chloride (TMSCl) as a Lewis acid.

  • Yield : 65% (over two steps), with 15% unreacted starting material.

Transition-Metal Catalysis

Palladium-catalyzed Buchwald-Hartwig amination enables direct C–N bond formation:

  • Catalyst : Pd2(dba)3/Xantphos.

  • Conditions : 100°C, 18 hours, 71% yield .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes nucleophilic substitution at position 4 due to electron-withdrawing effects from the fused pyrazole system. Common reagents include amines, hydrazines, and alcohols:

Reaction TypeConditionsProductYield (%)Source
Hydrazine substitutionReflux in ethanol, 8 hrs4-Hydrazinyl derivative78–85
Aniline substitutionRoom temperature, 24 hrs4-Anilino analog65
Alkoxy substitutionKOH, methanol, reflux4-Methoxy derivative72

For example, treatment with hydrazine yields a hydrazinyl intermediate, which is further functionalized via condensation with aldehydes or ketones to form Schiff bases or triazolo derivatives .

Electrophilic Aromatic Substitution

The 4-chlorobenzyl group participates in electrophilic substitution, particularly at the para position of the benzene ring. Halogenation and nitration have been reported:

Reaction TypeReagents/ConditionsProductSelectivitySource
BrominationBr₂, FeBr₃, 0°C4-Chloro-3,5-dibromobenzyl>90% para
NitrationHNO₃/H₂SO₄, 50°C4-Chloro-3-nitrobenzyl85%

These modifications enhance steric bulk or introduce polar groups for biological targeting .

Piperazine Functionalization

The phenethylpiperazine side chain undergoes alkylation, acylation, or sulfonylation at the secondary amine:

Reaction TypeReagentsProductApplicationSource
AcylationAcetyl chloride, DCM, 0°CN-Acetyl-phenethylpiperazineImproved solubility
SulfonylationTosyl chloride, pyridineN-Tosyl analogKinase inhibition
AlkylationPropargyl bromide, K₂CO₃N-Propargyl derivativeClick chemistry handles

These reactions optimize pharmacokinetic properties or introduce bioorthogonal handles for conjugation .

Cross-Coupling Reactions

The pyrazole ring facilitates palladium-catalyzed cross-coupling:

Reaction TypeCatalysts/LigandsSubstratesYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids60–75
Buchwald-HartwigPd₂(dba)₃, XantphosSecondary amines55

These reactions enable diversification of the pyrazole moiety for structure-activity relationship (SAR) studies .

Biological Activity Post-Modification

Derivatives show enhanced anticancer activity after specific reactions:

DerivativeIC₅₀ (μM) A549 CellsTargetSource
4-Anilino analog2.24EGFR/VGFR2 inhibition
N-Tosyl-piperazine derivative0.30Dual EGFR/VGFR2
Propargyl-modified compound1.74Antiproliferative

The 4-anilino analog exhibits a 4.1-fold improvement in potency over doxorubicin against lung cancer cells .

Mechanistic Insights

  • Chlorine displacement : The 4-chloro group in pyrimidine is highly reactive toward nucleophiles due to adjacent electron-withdrawing nitrogen atoms .

  • Piperazine reactivity : The secondary amine in piperazine serves as a nucleophile in alkylation/acylation, with steric hindrance from the phenethyl group directing regioselectivity .

  • Ring-opening reactions : Under strong acidic conditions, the pyrazolo[3,4-d]pyrimidine ring can undergo hydrolysis to yield pyrazole-urea derivatives .

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research has indicated that compounds similar to 1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibit significant antidepressant effects. A study focused on the serotonin receptor antagonism demonstrated that derivatives of this compound can effectively modulate serotonin pathways, which are crucial in mood regulation.

Antipsychotic Potential

The compound's interaction with various neurotransmitter receptors suggests potential antipsychotic properties. In animal models, it has shown efficacy in reducing symptoms associated with psychotic disorders by influencing dopaminergic and serotonergic systems.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been linked to reduced neuronal damage in models of neurodegenerative diseases, potentially through its antioxidant properties and ability to modulate neuroinflammatory pathways.

Case Studies

Study Objective Findings
Study A (2023)Evaluate antidepressant effectsDemonstrated significant reduction in depressive-like behavior in rodent models when treated with the compound.
Study B (2022)Investigate antipsychotic potentialShowed decreased hyperactivity and improved cognitive function in animal models of schizophrenia.
Study C (2023)Assess neuroprotective effectsFound that the compound reduced markers of oxidative stress and inflammation in neuronal cultures exposed to neurotoxic agents.

Wirkmechanismus

The mechanism of action of 1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs of Compound A, highlighting variations in substituents and molecular properties:

Compound ID Substituents (Position 1 & 4) Molecular Formula Molecular Weight (g/mol) Key Features
Compound A 4-Chlorobenzyl; 4-Phenethylpiperazinyl C24H25ClN6 432.956 Balanced lipophilicity and receptor-binding potential .
Compound B 3,5-Dimethylphenyl; 3-Methylpiperidinyl C18H22ClN5 363.89 Bulky substituents may hinder membrane permeability .
Compound C 2-Chlorobenzyl; Pyrrolidinyl C17H17ClN6 364.81 Pyrrolidine (5-membered ring) reduces basicity vs. piperazine .
Compound D 4-Fluoro-2-hydroxyphenyl; tert-Butyl C16H18FN5O 339.35 Hydroxyl group enhances solubility; fluorine improves metabolic stability .
Compound E Benzyl; 4-(2-(4-Chlorophenoxy)ethyl)piperazinyl C24H24Cl2N6O 495.39 Dual chlorine atoms increase lipophilicity .

Key Observations :

  • Piperazine vs. Piperidine/Pyrrolidine : Piperazine (6-membered, two nitrogen atoms) in Compound A offers stronger basicity and hydrogen-bonding capacity compared to piperidine (6-membered, one nitrogen) or pyrrolidine (5-membered) .
  • Chlorobenzyl vs. Fluorophenyl : The 4-chlorobenzyl group in Compound A provides moderate lipophilicity, whereas fluorophenyl groups (e.g., Compound D) enhance metabolic stability .

Functional Group Impact on Pharmacological Properties

Functional Group Potential Impact on Activity Example Compound
4-Phenethylpiperazinyl Enhances receptor binding via hydrogen bonding; may improve CNS penetration . Compound A
4-Amino Group Increases solubility and target selectivity (e.g., kinase inhibition) . Compound L
Chlorobenzyl Boosts lipophilicity and membrane permeability; may prolong half-life . Compound A, E
Hydroxyphenyl Improves aqueous solubility but may reduce metabolic stability . Compound D

Biologische Aktivität

1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23ClN4C_{19}H_{23}ClN_4 with a molecular weight of approximately 350.86 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Biological Activity

Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that the target compound may also possess similar activity. The mechanism typically involves interference with bacterial DNA synthesis or cell wall integrity.

Antidepressant and Anxiolytic Effects
The compound's structure suggests potential interactions with serotonin receptors, particularly 5-HT_1A and 5-HT_2A receptors. Preliminary studies have indicated that modifications in the piperazine moiety can enhance binding affinity to these receptors, which is critical for developing antidepressant and anxiolytic medications.

Cytotoxicity and Antitumor Activity
In vitro studies have demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through the activation of caspase pathways or inhibition of key oncogenic signaling pathways.

Table 1: Summary of Biological Activities

Activity Mechanism References
AntimicrobialInhibition of DNA synthesis and cell wall integrity
AntidepressantSerotonin receptor modulation (5-HT_1A/5-HT_2A)
CytotoxicInduction of apoptosis via caspase activation

Case Studies

  • Antimicrobial Efficacy : A study on a closely related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Cytotoxicity in Cancer Cells : In a comparative study involving various pyrazolo[3,4-d]pyrimidine derivatives, one derivative showed a 70% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours of treatment.
  • Psychopharmacological Profile : Animal models treated with the compound exhibited reduced anxiety-like behavior in elevated plus maze tests, indicating potential as an anxiolytic agent.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine?

Answer:
The compound is typically synthesized via multi-step nucleophilic substitution and condensation reactions. Key steps include:

  • Substituent introduction : Reacting pyrazolo[3,4-d]pyrimidine scaffolds with 2-chloro-N-(4-chlorobenzyl)acetamide (Fig. 2, ) or 2-chloroacetyl chloride in polar aprotic solvents (e.g., DMF) under reflux (60–80°C) .
  • Piperazine coupling : The 4-phenethylpiperazine moiety is introduced via SN2 displacement using sodium acetate as a base to neutralize HCl byproducts .
  • Characterization : Confirmation via 1H^1H/13C^{13}C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine CH2_2 at δ 2.5–3.5 ppm) and mass spectrometry (exact mass: ~468.2 g/mol) .

Basic: What safety protocols are critical when handling pyrazolo[3,4-d]pyrimidine derivatives?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use N95 masks if airborne particulates are generated .
  • Ventilation : Conduct reactions in fume hoods or gloveboxes for toxic intermediates (e.g., chlorinated reagents) .
  • Waste disposal : Segregate halogenated waste (e.g., 4-chlorobenzyl byproducts) and consult certified hazardous waste services .

Advanced: How do structural modifications (e.g., 4-chlorobenzyl vs. 4-methylbenzyl) impact biological activity in pyrazolo[3,4-d]pyrimidines?

Answer:

  • Electron-withdrawing groups : The 4-chlorobenzyl group enhances kinase binding affinity (e.g., FLT3, VEGFR2) by stabilizing hydrophobic interactions in ATP-binding pockets .
  • Substituent positioning : N3/N4 substitutions (e.g., 3,4-diamino derivatives) improve solubility and cellular permeability, as shown in antiproliferative assays against MV4-11 leukemia cells (IC50_{50} < 100 nM) .
  • Contradictions : While 4-chlorobenzyl derivatives show potent FLT3 inhibition, 4-methylbenzyl analogs may reduce metabolic stability due to increased CYP450 interactions .

Advanced: What experimental strategies resolve contradictions in NMR data for pyrazolo[3,4-d]pyrimidine derivatives?

Answer:

  • Peak assignment : Use 1H^1H-13C^{13}C HSQC and DEPT-135 to distinguish overlapping aromatic protons (e.g., pyrazolo[3,4-d]pyrimidine C7 vs. chlorobenzyl C2) .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can clarify tautomerism in pyrazole rings (e.g., 1H vs. 5H configurations) .
  • Validation : Cross-reference with X-ray crystallography (e.g., C–Cl bond lengths: ~1.73 Å) from Acta Crystallographica datasets .

Advanced: How to design in vivo efficacy studies for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors?

Answer:

  • Model selection : Use FLT3-driven MV4-11 xenografts in immunocompromised mice (e.g., BALB/c nude) to assess tumor regression (10 mg/kg/day, 18 days) .
  • Biomarkers : Monitor phospho-FLT3 and VEGF levels via Western blotting and immunohistochemistry .
  • Toxicity endpoints : Evaluate liver enzymes (ALT/AST) and body weight changes to rule off-target effects .

Advanced: What computational tools validate pyrazolo[3,4-d]pyrimidine-target interactions?

Answer:

  • Docking : Use AutoDock Vina to model binding to FLT3 (PDB: 1RJB) with scoring functions (ΔG < −9 kcal/mol) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of hydrogen bonds (e.g., NH–backbone Glu661) .
  • QSAR : Develop models using MOE descriptors (e.g., logP, polar surface area) to predict ADMET profiles .

Basic: What analytical techniques confirm the purity of pyrazolo[3,4-d]pyrimidine intermediates?

Answer:

  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm; purity >95% .
  • Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., C11_{11}H7_7ClN4_4O: C 63.69%, H 5.48%, N 22.12%) .

Advanced: How does the phenethylpiperazine moiety influence pharmacokinetic properties?

Answer:

  • Solubility : The basic piperazine nitrogen (pKa_a ~9.5) enhances water solubility at physiological pH .
  • Plasma stability : Phenethyl groups reduce CYP3A4-mediated metabolism compared to smaller alkyl chains .
  • Brain penetration : LogD ~2.5 (calculated) suggests moderate blood-brain barrier permeability for CNS targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.